N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide
Description
This compound features a benzodioxole moiety fused to a 2-oxooxazolidin-5-ylmethyl scaffold, linked to a naphthalen-2-yloxy acetamide group. The benzodioxole moiety (benzo[d][1,3]dioxol-5-yl) is a common pharmacophore in medicinal chemistry, often associated with metabolic stability and enhanced binding affinity due to its electron-rich aromatic system . The naphthalen-2-yloxy group introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and target engagement .
Properties
IUPAC Name |
N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6/c26-22(13-28-18-7-5-15-3-1-2-4-16(15)9-18)24-11-19-12-25(23(27)31-19)17-6-8-20-21(10-17)30-14-29-20/h1-10,19H,11-14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHMYGSPTMYTHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNC(=O)COC4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, an oxazolidinone ring, and a naphthalenic ether. Its molecular formula is with a molecular weight of 356.39 g/mol. This structural diversity may contribute to its biological activities.
Synthesis
The synthesis of this compound involves several steps including the formation of the oxazolidinone and subsequent coupling reactions with the benzo[d][1,3]dioxole and naphthalene derivatives. The synthetic pathway typically utilizes reagents that facilitate the formation of amide bonds and may involve catalysts to enhance yields.
Anticancer Properties
Research has indicated that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For example:
- Cytotoxicity : A study demonstrated that benzodioxole derivatives showed potent cytotoxic effects against various cancer cell lines such as HepG2 and MCF7, with IC50 values ranging from 1.54 µM to 4.52 µM, indicating strong antiproliferative activity compared to standard treatments like doxorubicin .
- Mechanisms of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest. For instance, compounds similar to this compound have been shown to induce G2-M phase arrest in cancer cells .
Antioxidant Activity
In addition to anticancer effects, benzodioxole derivatives have been assessed for their antioxidant capabilities. The DPPH assay revealed that some compounds possess significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related damage in cells .
Case Studies
- Study on Hep3B Cells : In a specific investigation involving Hep3B liver cancer cells treated with benzodioxole derivatives (e.g., compound 2a), it was found that these compounds significantly reduced α-fetoprotein levels and induced cell cycle arrest at G2-M phase, closely mirroring the effects of doxorubicin .
- Molecular Docking Studies : Molecular docking analyses have suggested that this compound interacts effectively with key targets involved in cancer proliferation pathways, including EGFR .
Data Summary Table
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HepG2 | 1.54 | Apoptosis induction |
| Cytotoxicity | MCF7 | 4.52 | Cell cycle arrest (G2-M phase) |
| Antioxidant Activity | - | - | DPPH assay |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Acetamide Derivatives
The compound is part of a broader class of 2-(benzo[d][1,3]dioxol-5-yl)-N-substituted acetamides. Key structural differences among analogs include:
Key Observations :
- The naphthalen-2-yloxy group in the target compound distinguishes it from phenyl, adamantyl, or heterocyclic substituents in analogs. This group may enhance π-π stacking interactions with hydrophobic protein pockets compared to smaller substituents like 4-methoxyphenyl .
Physicochemical Properties
- Melting Points : While the target compound’s melting point is unreported, analogs like K-16 (55.2–55.5°C) and triazole derivatives (e.g., 6a, m.p. ~150°C) suggest that bulky substituents elevate thermal stability.
Q & A
Q. What are the key structural features of this compound, and how do they influence its potential biological activity?
The compound contains four critical moieties:
- Benzo[d][1,3]dioxole : Known for π–π stacking and hydrogen bonding with biological targets, enhancing binding affinity .
- Oxazolidinone ring : Imparts conformational rigidity and may contribute to antimicrobial activity via protein synthesis inhibition .
- Naphthalene group : Enhances lipophilicity, potentially improving membrane permeability .
- Acetamide linker : Facilitates interactions with enzyme active sites (e.g., kinase or protease targets) . Methodological Insight: Use computational tools (e.g., molecular docking) to predict interactions between these groups and target proteins .
Q. What synthetic routes are commonly employed to prepare this compound, and what are their advantages?
Synthesis typically involves multi-step reactions:
- Step 1 : Coupling of benzo[d][1,3]dioxole derivatives with oxazolidinone precursors using DMF or DMSO as solvents and NaH/EtN as bases (60–70°C, 6–8 hours) .
- Step 2 : Introduction of the naphthalene-2-yloxy group via nucleophilic substitution or Cu(I)-catalyzed click chemistry (e.g., alkyne-azide cycloaddition) .
- Step 3 : Final acetamide formation using chloroacetyl chloride and amine intermediates . Optimization Tip: Monitor reaction progress with TLC (hexane:EtOAc 8:2) and purify via column chromatography .
Q. Which analytical techniques are essential for confirming the identity and purity of this compound?
- NMR Spectroscopy : Confirms structural integrity (e.g., benzodioxole protons at δ 6.7–7.2 ppm) .
- HPLC : Validates purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .
- Mass Spectrometry : Verifies molecular weight (e.g., HRMS for [M+H] ion) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Solvent Selection : DMF enhances solubility of intermediates but may require substitution with THF for easier purification .
- Catalyst Screening : Test Cu(I) vs. Ru-based catalysts for click chemistry steps to reduce side products .
- Temperature Control : Lower temperatures (0–25°C) during sensitive steps (e.g., imine formation) prevent decomposition .
- High-Throughput Screening : Use automated platforms to rapidly identify optimal molar ratios and reaction times .
Q. What strategies address conflicting reports on this compound’s biological activity across studies?
- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., fixed ATP concentration in kinase assays) .
- Metabolite Profiling : Assess if metabolic instability (e.g., CYP450-mediated oxidation of naphthalene) reduces efficacy in vivo .
- Structural Analog Comparison : Use SAR tables (Table 1) to isolate activity-contributing groups .
Table 1 : Structural analogs and activity trends
| Analog Substituent | Bioactivity Trend | Reference |
|---|---|---|
| Naphthalene → Phenyl | ↓ Anticancer activity | |
| Oxazolidinone → Thiazolidinone | ↑ Antimicrobial potency |
Q. What in vitro and in vivo models are suitable for evaluating therapeutic potential?
- In Vitro :
- Enzyme Inhibition Assays : Measure IC against target enzymes (e.g., β-lactamases for antimicrobial studies) .
- Cell Viability Assays : Use MTT/XTT in cancer lines (e.g., MCF-7, HepG2) with dose escalation (1–100 µM) .
- In Vivo :
- Rodent Models : Assess pharmacokinetics (oral bioavailability, half-life) and toxicity (LD) in Wistar rats .
- Infection Models : Test efficacy in murine bacterial sepsis models (e.g., S. aureus challenge) .
Q. How can computational methods guide the design of derivatives with enhanced efficacy?
- Molecular Dynamics Simulations : Predict binding stability of derivatives with target proteins (e.g., 100 ns simulations in GROMACS) .
- ADMET Prediction : Use SwissADME or pkCSM to optimize solubility, BBB permeability, and reduce hepatotoxicity .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications to prioritize synthetic targets .
Methodological Notes
- Contradiction Resolution : Conflicting bioactivity data may arise from assay variability (e.g., cell line-specific responses). Standardize protocols across labs .
- Advanced Characterization : Combine cryo-EM and X-ray crystallography to map binding modes in enzyme complexes .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (Reduction, Replacement, Refinement) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
